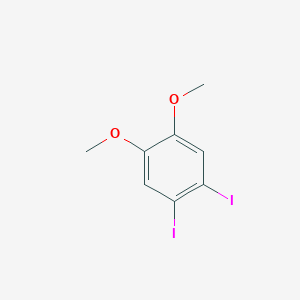

1,2-Diiodo-4,5-dimethoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-diiodo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMFMRCSTBQCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399233 | |

| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110190-08-4 | |

| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIIODO-4,5-DIMETHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Diiodo 4,5 Dimethoxybenzene

Established Synthetic Pathways to 1,2-Diiodo-4,5-dimethoxybenzene

Established methods for the synthesis of this compound primarily rely on the electrophilic substitution of its precursor, 1,2-dimethoxybenzene (B1683551) (veratrole).

Direct Halogenation Approaches and Their Optimization

Direct iodination of 1,2-dimethoxybenzene is a straightforward approach to introduce iodine atoms onto the aromatic ring. However, this method often faces challenges in controlling the regioselectivity, leading to a mixture of products. The electron-donating nature of the two methoxy (B1213986) groups strongly activates the benzene (B151609) ring towards electrophilic attack, making it susceptible to over-iodination.

One documented example of direct iodination involves the reaction of 1,2-dimethoxybenzene with an active iodinating agent. This process can yield a mixture of the mono-iodinated product, 4-iodo-1,2-dimethoxybenzene, and the desired di-iodinated product, 4,5-diiodo-1,2-dimethoxybenzene. The ratio of these products is highly dependent on the reaction conditions, including the stoichiometry of the iodinating agent and the reaction time. For instance, in one particular study, the reaction yielded a significantly higher proportion of the mono-iodinated product, highlighting the challenge of achieving selective di-iodination. google.com

To optimize the yield of the di-iodinated product, careful control of the reaction parameters is crucial. This includes adjusting the molar ratio of the iodinating agent to the aromatic substrate and optimizing the temperature and reaction duration.

| Reactant | Iodinating Agent | Products | Product Ratio (mono-iodized:di-iodized) | Reference |

|---|---|---|---|---|

| 1,2-Dimethoxybenzene | Active Iodinating Agent | 4-Iodo-1,2-dimethoxybenzene and 4,5-Diiodo-1,2-dimethoxybenzene | 98.9 : 1.1 | google.com |

Regioselective Iodination Techniques for Aromatic Systems

Achieving regioselectivity is a key challenge in the synthesis of specifically substituted aromatic compounds. The directing effects of the substituents on the aromatic ring play a crucial role. In 1,2-dimethoxybenzene, both methoxy groups are ortho-, para-directing. The positions para to each methoxy group (positions 4 and 5) are the most activated and sterically accessible for electrophilic substitution.

Various reagents and methods have been developed to enhance the regioselectivity of iodination. One such reagent is triiodoisocyanuric acid (TICA), which has been shown to be an efficient and highly regioselective agent for the mono-iodination of activated arenes. scielo.br While this specific reagent has not been reported for the di-iodination of 1,2-dimethoxybenzene to yield the 1,2-diiodo isomer, the principle of using milder and more selective iodinating agents is a key strategy. The use of such reagents can help to control the reaction and favor the formation of the desired isomer over others. The choice of solvent can also influence the regioselectivity of the reaction. scielo.br

Multi-step Synthetic Sequences from Readily Available Precursors

Multi-step synthesis provides an alternative route to this compound, often allowing for better control over the final structure. A plausible precursor for such a synthesis is vanillin (4-hydroxy-3-methoxybenzaldehyde), which is a readily available and inexpensive starting material.

A hypothetical multi-step sequence starting from vanillin could involve the following transformations:

Protection of the hydroxyl group: The phenolic hydroxyl group of vanillin would first be protected, for example, by methylation to yield veratraldehyde (3,4-dimethoxybenzaldehyde).

Iodination: The resulting veratraldehyde could then be subjected to iodination. The aldehyde group is a meta-directing group, while the methoxy groups are ortho-, para-directing. This interplay of directing effects would need to be carefully considered to achieve the desired substitution pattern.

Further transformations: Depending on the outcome of the iodination step, further functional group manipulations might be necessary to arrive at the target molecule.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemistry. This trend is also reflected in the synthesis of halogenated aromatic compounds.

Catalyst-Mediated Iodination Techniques

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical reactions. In the context of iodination, catalysts can activate the iodine source or the aromatic substrate, allowing the reaction to proceed under milder conditions and with better control.

One notable example is the use of a polyoxometalate, H5PV2Mo10O40, as a catalyst for the aerobic oxidative iodination of arenes. acs.org This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally friendly process. In a study, the mono-iodination of 1,2-dimethoxybenzene using this catalytic system was achieved with high conversion and selectivity to the corresponding 4-iodo-1,2-dimethoxybenzene. acs.org Although this study focused on mono-iodination, the principle could potentially be extended to di-iodination by adjusting the reaction conditions.

| Substrate | Catalyst | Product | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Dimethoxybenzene | H5PV2Mo10O40 | 4-Iodo-1,2-dimethoxybenzene | 96 | 98 | acs.org |

Interestingly, this compound itself has been shown to act as an organocatalyst in certain electrochemical oxidative transformations, highlighting the diverse chemical reactivity of this compound. beilstein-journals.org

Development of High-Yielding and Environmentally Benign Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The development of high-yielding and environmentally benign protocols for the synthesis of this compound is an active area of research.

A promising green approach is the direct iodination of aromatic compounds using elemental iodine in the presence of a benign oxidizing agent such as hydrogen peroxide. This method often proceeds under solvent-free conditions, which significantly reduces the environmental impact of the process. The only byproduct of the oxidation is water, making this a highly atom-economical and clean reaction.

Comparative Analysis of Synthetic Efficiency and Selectivity across Different Methodologies

The selection of an appropriate synthetic method for this compound is contingent on the desired yield, purity, and the scalability of the reaction. A comparative analysis of the common methodologies reveals distinct advantages and disadvantages in terms of efficiency and selectivity.

Direct Iodination of 1,2-Dimethoxybenzene (Veratrole)

Direct iodination of veratrole is a common approach, with various iodinating systems being utilized.

Iodine and Hydrogen Peroxide: This method presents a greener alternative to many traditional iodination procedures. The reaction of 1,2-dimethoxybenzene with iodine in the presence of 30% aqueous hydrogen peroxide under solvent-free reaction conditions (SFRC) has been reported to primarily yield the mono-iodinated product, 4-iodo-1,2-dimethoxybenzene. One study demonstrated that using a 1:0.5:0.6 molar ratio of substrate to iodine to hydrogen peroxide at 45°C for 7 hours resulted in a 65% conversion to 4-iodo-1,2-dimethoxybenzene with an isolated yield of 44%. researchgate.net Increasing the molar equivalent of iodine was found to be necessary for a more efficient transformation. researchgate.net While this method is advantageous due to the absence of harsh solvents, achieving high selectivity for the di-iodinated product can be challenging and often results in a mixture of mono- and di-iodinated compounds. A patent describing a similar process reported a production ratio of mono-iodized to di-iodized product of 98.9 : 1.1, highlighting the difficulty in achieving di-substitution with high selectivity under these conditions. mdpi.com

Iodine and Mercuric Oxide: The use of iodine in combination with mercuric oxide is another established method for the iodination of aromatic compounds. For the synthesis of the mono-iodinated product, 4-iodoveratrole, a 70% yield has been reported when veratrole is treated with iodine and yellow mercuric oxide in 95% ethanol at 60°C. prepchem.com While effective for mono-iodination, this method's efficiency and selectivity for the synthesis of this compound are not well-documented in readily available literature. A significant drawback of this method is the use of toxic mercury compounds, which raises environmental and safety concerns. imperial.ac.uk

Sandmeyer Reaction

Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodo)benzene (PIFA), are powerful oxidizing agents that can be used for iodination reactions. sigmaaldrich.comwikipedia.org These reagents are known for their high reactivity and ability to effect transformations under mild conditions. However, specific examples and data on the use of PIFA or similar reagents for the direct di-iodination of 1,2-dimethoxybenzene to form this compound are not detailed in the available search results. The efficiency and selectivity of such a reaction would need to be experimentally determined.

Comparative Summary

The following table provides a comparative overview of the different synthetic methodologies based on the available data.

| Synthetic Methodology | Reagents | Reported Yield | Selectivity | Advantages | Disadvantages |

| Direct Iodination | |||||

| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | 44% (mono-iodinated) researchgate.net | Low for di-iodination (1.1% of product mixture) mdpi.com | Green, solvent-free conditions | Low selectivity for di-iodination, formation of product mixtures |

| Iodine/Mercuric Oxide | I₂, HgO | 70% (mono-iodinated) prepchem.com | Not specified for di-iodination | High yield for mono-iodination | Use of toxic mercury compounds |

| Sandmeyer Reaction | NaNO₂, KI (from 3,4-dimethoxyaniline) | Not specified | Potentially high | Versatile method | Multi-step process, potential for side reactions |

| Hypervalent Iodine Reagents | e.g., PIFA, I₂ | Not specified | Not specified | Mild reaction conditions, high reactivity | Reagent cost, lack of specific data for this transformation |

Reactivity and Mechanistic Investigations of 1,2 Diiodo 4,5 Dimethoxybenzene

Fundamental Reaction Pathways of 1,2-Diiodo-4,5-dimethoxybenzene

The reactivity of this compound is largely dictated by the interplay of its electron-donating methoxy (B1213986) groups and the reactive carbon-iodine bonds. These features influence its behavior in both traditional substitution reactions and modern functionalization chemistry.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

While the primary research focus on this compound has been its application in electrocatalysis, its behavior in classical aromatic substitution reactions provides fundamental insights into its chemical nature.

Electrophilic Aromatic Substitution: The synthesis of this compound itself is a prime example of an electrophilic aromatic substitution reaction. It is commonly prepared by the direct iodination of 1,2-dimethoxybenzene (B1683551) (veratrole). In this reaction, veratrole is treated with iodine in the presence of an oxidizing agent like periodic acid (H₅IO₆) in methanol. uni-muenchen.de The electron-donating methoxy groups activate the benzene (B151609) ring, directing the incoming iodine electrophiles to the ortho positions (relative to the methoxy groups) that are vacant, leading to the desired product.

Nucleophilic Aromatic Substitution: The iodo groups on the aromatic ring can act as leaving groups in nucleophilic substitution reactions, particularly when facilitated by a catalyst. For instance, this compound serves as a precursor for the synthesis of aromatic ortho-disulfone derivatives. researchgate.net In a copper(I)-mediated reaction, the diiodide reacts with sodium sulfinate salts in a solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.net This transformation involves the nucleophilic displacement of both iodide ions by the sulfinate nucleophiles, demonstrating the susceptibility of the C-I bonds to nucleophilic attack under appropriate conditions. researchgate.net

Reactivity of the Methoxy and Iodo Substituents in Functionalization

The specific arrangement of the methoxy and iodo substituents in this compound is critical to its remarkable catalytic activity. The electron-donating methoxy groups play a crucial role in stabilizing the oxidized species formed during electrochemical processes. nih.gov This electronic stabilization is key to the compound's function as an efficient redox mediator.

The two adjacent iodo groups are not merely passive substituents; they are intimately involved in the catalytic cycle. Their proximity allows for a unique "iodine-iodine cooperation," which is central to the stabilization of the key reactive intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org This cooperation distinguishes this compound from its mono-iodo analogue, 4-iodoanisole (B42571), and other isomeric diiodo-dimethoxybenzenes, which are far less efficient catalysts. For example, 1,4-diiodo-2,5-dimethoxybenzene (B189239) is an inefficient catalyst for C-N coupling reactions, highlighting the importance of the ortho relationship of the iodine atoms. uni-muenchen.denih.gov

Role of this compound in Electrocatalysis

The most significant application of this compound is as a powerful electrocatalyst for C-H/E-H (where E is an element like N, O, etc.) coupling reactions. researchgate.netnih.govbeilstein-journals.org It enables these transformations to occur at low catalyst loadings and at significantly lower potentials than related monoiodide catalysts, leading to improved yields and efficiency. nih.govbeilstein-journals.org

Redox Behavior and Electrochemical Properties of the Compound

The electrochemical properties of this compound have been studied in detail using techniques like cyclic voltammetry. The compound exhibits a highly reversible one-electron oxidation feature. acs.orgresearchgate.net This reversible electrochemistry is a key factor in its catalytic efficiency.

As shown in the table below, the half-wave potential (E₁/₂) for the one-electron oxidation of this compound (1a) is significantly lower than the oxidation potential of the mono-iodo analogue, 4-iodoanisole (1b). nih.gov

| Compound | E₁/₂ (V vs. Fc⁺/Fc) | Catalytic Efficiency (C-N Coupling Yield) |

| This compound (1a) | 1.13 | 92% |

| 4-Iodoanisole (1b) | 1.33 (Epa) | 40% (at higher loading) |

| 1,4-Diiodo-2,5-dimethoxybenzene (1e) | 1.09 | 8% |

| 1,2-Dibromo-4,5-dimethoxybenzene (B1585919) (1f) | - | 40% |

| 1,2-Dichloro-4,5-dimethoxybenzene (1g) | - | 20% |

| Data sourced from Frey et al. uni-muenchen.denih.gov |

This lower oxidation potential means less energy is required to initiate the catalytic cycle, which translates to higher product yields, improved Faradaic efficiency, and a broader substrate scope for the catalyzed reactions. nih.govbeilstein-journals.orgbeilstein-journals.org

Generation and Characterization of Iodanyl Radical Intermediates

A groundbreaking aspect of the research into this compound is the successful generation, isolation, and characterization of an iodanyl radical intermediate. researchgate.netnih.gov This species, formally containing iodine in the I(II) oxidation state, is generated through a one-electron oxidation of this compound. nih.gov

The stability of this radical intermediate is attributed to a critical three-electron iodine-iodine (I-I) bonding interaction between the two adjacent iodine atoms. nih.govbeilstein-journals.orgbeilstein-journals.org This cooperation delocalizes the radical, preventing the rapid decomposition that is typical for such open-shell species. The radical cation has been fully characterized using spectroscopic methods (EPR, UV-vis) and single-crystal X-ray crystallography, providing definitive proof of its structure and electronic configuration. nih.govkyoto-u.ac.jp

Mechanism of C-H/E-H Coupling Facilitated by this compound

The electrocatalytic cycle for C-H/E-H coupling, such as C-N bond formation, proceeds via a one-electron pathway, which is a departure from the canonical two-electron mechanisms often proposed for hypervalent iodine chemistry. researchgate.netnih.govbeilstein-journals.org

The proposed mechanism involves the following key steps:

Oxidation: this compound is anodically oxidized by one electron to form the stabilized iodanyl radical cation. nih.govacs.org

Substrate Activation: This iodanyl radical is a potent oxidant and is chemically competent to activate the substrate, for example, by abstracting a hydrogen atom from a C-H or N-H bond to initiate the coupling process. nih.gov

Bond Formation: The subsequent radical-radical or radical-substrate coupling leads to the formation of the new C-E bond.

Catalyst Regeneration: The catalyst is regenerated in its original I(I) state, ready to begin a new cycle.

This mechanism, supported by experimental and computational evidence, establishes I-I redox cooperation as a new design principle for creating highly effective, metal-free redox mediators for synthetic electrocatalysis. nih.govbeilstein-journals.org The isolated iodanyl radical has been shown to be chemically competent in C-N bond formation, confirming its role as a key intermediate in the catalytic cycle. nih.govbeilstein-journals.orgbeilstein-journals.org

Design Principles for Metal-Free Redox Mediators Utilizing Diiodo-dimethoxybenzene Scaffolds

The design of metal-free redox mediators is a burgeoning field in organic synthesis, aimed at replacing toxic and expensive heavy metals. Aryl iodides, particularly 1,2-diiodoaromatics, are promising candidates for these roles due to the ability of iodine to engage in halogen bonding and participate in redox cycles. The scaffold of this compound offers a unique platform for designing such mediators.

Key design principles revolve around the electrochemical properties of the diiodo-dimethoxybenzene core. The electron-donating nature of the two methoxy groups on the benzene ring influences the reduction potential of the iodine centers. This electronic tuning is crucial for matching the mediator's redox potential to a specific chemical transformation.

Furthermore, the geometry of this compound is pivotal. The proximity of the two iodine atoms allows for potential cooperative effects and the formation of specific halogen-bonding interactions. researchgate.net Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, can be exploited to pre-organize substrates, enhancing reaction rates and selectivity. researchgate.net In the solid state, this compound exhibits a crystal structure influenced by these halogen-bonding interactions, which can serve as a model for designing solution-phase applications where the mediator directs the assembly of reactants. researchgate.net

Cross-Coupling Chemistry Involving this compound

The presence of two reactive carbon-iodine (C-I) bonds makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki, Stille, and Sonogashira Coupling Reactions with Aryl Iodides

This compound is an ideal substrate for Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pillars of modern synthetic chemistry for forming new C-C bonds. wikipedia.orglibretexts.orgnih.gov The high reactivity of aryl iodides compared to bromides or chlorides ensures efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the di-iodo substrate with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is widely favored due to the low toxicity and stability of the boron reagents. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes organotin reagents as the coupling partner. libretexts.orgnih.gov While highly effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback. libretexts.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orglibretexts.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, and can be performed under mild conditions. wikipedia.orgslideshare.net

The two C-I bonds on this compound can react sequentially, allowing for the stepwise introduction of two different groups, or simultaneously, leading to symmetrical products. This differential reactivity provides a powerful strategy for the synthesis of complex, highly substituted aromatic compounds.

Table 1: Comparison of Key Cross-Coupling Reactions

| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling |

|---|---|---|---|

| Nucleophile | Organoboron (e.g., boronic acid) | Organotin (e.g., organostannane) | Terminal Alkyne |

| Catalyst System | Pd catalyst, Base | Pd catalyst | Pd catalyst, Cu(I) co-catalyst, Base |

| Key Advantages | Low toxicity of reagents, stable reagents | High functional group tolerance | Forms C(sp²)-C(sp) bonds, mild conditions |

| Key Disadvantages | Can be sensitive to base-labile groups | High toxicity of tin reagents and byproducts | Homocoupling of alkyne can be a side reaction |

Palladium-Catalyzed Transformations and Their Substrate Scope

The utility of this compound extends beyond the "big three" coupling reactions to a wider range of palladium-catalyzed transformations. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (or a related step like carbopalladation), and reductive elimination.

The substrate scope for palladium-catalyzed reactions with aryl iodides is exceptionally broad. organic-chemistry.org For instance, in Sonogashira couplings, a wide variety of terminal alkynes, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled. organic-chemistry.org Similarly, Suzuki and Stille reactions accommodate a vast array of organoboron and organotin reagents, including those with aryl, vinyl, and even some alkyl groups. libretexts.orgnih.govorganic-chemistry.org

Recent advances have expanded the scope to include photoinduced palladium-catalyzed reactions. chemrxiv.org These methods allow for transformations under milder conditions, such as the 1,2-difunctionalization of olefins, where an alkyl group and a nucleophile are added across a double bond. chemrxiv.orgresearchgate.net this compound could serve as the aryl source in such three-component reactions, further diversifying its synthetic applications.

Benzyne (B1209423) Generation from this compound and its Subsequent Reactions

1,2-diiodoaromatics are well-known precursors to benzynes, highly reactive and synthetically valuable intermediates. The generation of 4,5-dimethoxybenzyne from this compound can be achieved under various conditions, including photolysis.

A comprehensive mechanistic study on the photolysis of 1,2-diiodobenzene (B1346971) shows that the process begins with the homolytic cleavage of a C-I bond. researchgate.netchemrxiv.org This is followed by the elimination of the second iodine atom, leading to the formation of benzyne and molecular iodine as ground-state products. researchgate.netchemrxiv.org This two-step process is a general and accessible framework for benzyne production from diiodo precursors. researchgate.net

Once generated, 4,5-dimethoxybenzyne is a powerful dienophile and electrophile. It readily participates in a variety of subsequent reactions, most notably:

[4+2] Cycloadditions (Diels-Alder reactions): Trapping the benzyne with dienes like furan (B31954) or cyclopentadiene (B3395910) provides a rapid route to complex bicyclic and tricyclic aromatic systems.

[2+2] Cycloadditions: Reaction with alkenes can yield benzocyclobutene derivatives.

Nucleophilic Addition: Nucleophiles can attack the benzyne, followed by protonation, to yield substituted aromatic products.

The methoxy groups on the benzyne intermediate influence its reactivity and the regioselectivity of its subsequent reactions, making it a tailored building block for targeted synthesis.

Explorations of Other Cascade and Domino Reactions

A cascade or domino reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgnih.gov This approach offers high atom economy and efficiency by minimizing workup and purification steps. wikipedia.org

This compound is an excellent candidate for initiating such cascades. The two C-I bonds can be sequentially functionalized in a one-pot procedure. For example, a domino process could involve an initial intermolecular Sonogashira coupling, which then creates a substrate poised for a subsequent intramolecular cyclization. organic-chemistry.org Such a sequence using this compound could be envisioned to first undergo a double Sonogashira coupling with a suitable diyne, followed by an intramolecular cyclization event to rapidly construct complex polycyclic aromatic hydrocarbons or heterocycles. These multi-step, one-pot transformations highlight the synthetic power of using a simple, readily available starting material to build significant molecular complexity. ub.edu

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dimethoxybenzyne |

| 1,2-diiodobenzene |

| Furan |

| Cyclopentadiene |

| Benzocyclobutene |

| Benzo[b]furan |

| Palladium |

Advanced Spectroscopic Characterization and Computational Studies of 1,2 Diiodo 4,5 Dimethoxybenzene

Vibrational Spectroscopic Investigations (FT-IR and FT-Raman)

Detailed experimental and computational studies on the vibrational spectra (FT-IR and FT-Raman) of 1,2-diiodo-4,5-dimethoxybenzene are not extensively available in the current body of scientific literature. However, a theoretical analysis based on the well-established vibrational modes of substituted benzene (B151609) derivatives allows for a qualitative prediction of its key spectral features.

Assignment of Fundamental Vibrational Frequencies

A complete assignment of the fundamental vibrational frequencies for this compound would require experimental spectra coupled with computational analysis, such as Density Functional Theory (DFT) calculations. In the absence of such specific data, a general description of the expected vibrational modes can be inferred. Key vibrational bands would include:

C-H stretching: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The methyl C-H stretching modes of the methoxy (B1213986) groups are expected to appear in the 2950-2850 cm⁻¹ range.

C-C stretching: Vibrations corresponding to the stretching of the benzene ring carbon-carbon bonds typically occur in the 1600-1400 cm⁻¹ region.

C-O stretching: The stretching vibrations of the aryl-ether C-O bonds are expected to produce strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-I stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

Ring bending and deformation modes: A series of bands corresponding to in-plane and out-of-plane bending of the benzene ring and its substituents would be present in the fingerprint region (below 1000 cm⁻¹).

A hypothetical table of some expected vibrational frequencies is presented below for illustrative purposes.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 2950 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

Note: This table is predictive and not based on published experimental data for this specific compound.

Analysis of Vibrational Modes and Potential Energy Distribution

A Potential Energy Distribution (PED) analysis, derived from computational methods, would be essential for the precise assignment of each vibrational mode. nih.govchemspider.com This analysis quantifies the contribution of different internal coordinates (such as bond stretching and angle bending) to each normal mode of vibration. For this compound, a PED analysis would be crucial to unravel the complex vibrational couplings that likely occur, especially in the fingerprint region where ring deformations, C-O, and C-I vibrations overlap. Such computational studies on similar molecules have proven invaluable for a deeper understanding of their vibrational dynamics. uni.luchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While comprehensive NMR data for this compound is limited, some key features can be analyzed.

Proton NMR (¹H NMR) Chemical Shift Analysis and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. A study on halogen bonding in this compound reported two singlets in its ¹H NMR spectrum. nih.govuchile.cl

Aromatic Protons (H-3 and H-6): The two protons on the benzene ring are chemically equivalent and are expected to produce a single signal. This signal has been reported at 7.23 ppm. nih.govuchile.cl The deshielding effect of the adjacent iodine atoms is offset by the electron-donating effect of the methoxy groups, leading to a chemical shift in this region.

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are also expected to give a single, sharp signal. This has been reported at 3.83 ppm. nih.govuchile.cl

The presence of just two singlets in the ¹H NMR spectrum is consistent with the proposed symmetrical structure of this compound.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton Type | Reported Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-3, H-6) | 7.23 nih.govuchile.cl | Singlet | 2H |

| Methoxy (-OCH₃) | 3.83 nih.govuchile.cl | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) Characteristics and Substituent Effects

Experimental ¹³C NMR data for this compound is not readily found in the surveyed literature. However, the expected chemical shifts can be estimated based on the known substituent effects of iodo and methoxy groups on a benzene ring. Due to the molecule's symmetry, four distinct signals are anticipated in the ¹³C NMR spectrum:

C-1 and C-2 (Iodo-substituted carbons): These carbons would be significantly shielded by the "heavy atom effect" of the directly attached iodine atoms, resulting in signals at a relatively low chemical shift for aromatic carbons, likely in the range of 90-100 ppm.

C-4 and C-5 (Methoxy-substituted carbons): These carbons are attached to the electron-donating methoxy groups and would be deshielded, appearing at a higher chemical shift, typically around 150 ppm.

C-3 and C-6 (Hydrogen-substituted carbons): These carbons would have chemical shifts influenced by the adjacent iodo and methoxy substituents, likely appearing in the range of 115-120 ppm.

Methoxy Carbons (-OCH₃): The carbon atoms of the methoxy groups would produce a signal in the aliphatic region, typically around 55-60 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift Range (δ, ppm) |

| C-1, C-2 | 90 - 100 |

| C-4, C-5 | 148 - 155 |

| C-3, C-6 | 115 - 120 |

| -OCH₃ | 55 - 60 |

Note: This table is predictive and not based on published experimental data for this specific compound.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While no specific studies employing advanced NMR techniques on this compound have been identified, these methods could provide deeper insights into its structure and dynamics.

2D NMR (COSY, HSQC, HMBC): These techniques would be invaluable for confirming the assignments of the ¹H and ¹³C NMR spectra. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the methoxy protons and the C-4/C-5 carbons, as well as between the aromatic protons and their neighboring carbons, thus solidifying the structural elucidation.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could be used to investigate the spatial proximity of different protons. For example, an NOE between the methoxy protons and the aromatic protons at H-3/H-6 would provide information about the preferred conformation of the methoxy groups relative to the benzene ring. Studies on the related 1,2-dimethoxybenzene (B1683551) have utilized such techniques to probe its conformational mobility in solution. chemspider.comresearchgate.net

The application of these advanced NMR techniques would be a logical next step in the comprehensive characterization of this compound.

Mass Spectrometric Elucidation of Molecular Structure (HRMS and MALDI-TOF)

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are powerful techniques for the precise determination of molecular weight and structure. For this compound, these methods provide unambiguous confirmation of its elemental composition and molecular mass.

HRMS analysis is critical for determining the exact mass of a compound, which in turn confirms its elemental formula. The theoretical exact mass of this compound (C₈H₈I₂O₂) is calculated to be 389.86137 Da. nih.gov An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, providing high confidence in the compound's identity and purity.

MALDI-TOF mass spectrometry is a soft ionization technique particularly useful for analyzing molecules with minimal fragmentation. nih.gov In a typical MALDI-TOF analysis, the sample (analyte) is co-crystallized with a large excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB), which is suitable for small molecules. utoronto.caucsb.edu A pulsed laser irradiates the crystal matrix, which absorbs the laser energy and facilitates the transfer of protons to the analyte molecules, predominantly forming singly charged ions like [M+H]⁺ or [M+Na]⁺. utoronto.ca These ions are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. nih.gov This technique would confirm the molecular weight of this compound, with the primary peak expected to correspond to its isotopic mass.

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₈I₂O₂ sigmaaldrich.com |

| Molecular Weight | 389.961 g/mol sigmaaldrich.com |

| Monoisotopic (Exact) Mass | 389.86137 Da nih.gov |

| CAS Number | 110190-08-4 sigmaaldrich.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a diiodo-dimethoxybenzene derivative recorded in acetone (B3395972) shows distinct absorption bands. researchgate.net While the specific spectrum for the this compound isomer is not detailed, analysis of a closely related diiodo-diazocine derivative (Compound 5 in the study) reveals characteristic absorption maxima. researchgate.net These absorptions correspond to electronic transitions between different molecular orbitals, influenced by the substituents on the benzene ring.

| Transition Type | Absorption Maximum (λmax, nm) |

|---|---|

| n-π* (Z configuration) | 405 |

| n-π* (E configuration) | 464 |

Computational Chemistry Approaches to this compound

Computational chemistry offers profound insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For dimethoxybenzene derivatives, DFT calculations are employed to find the minimum energy conformation (geometrical optimization) and to analyze electronic properties. researchgate.netnih.gov Studies on similar molecules often use hybrid functionals like B3LYP or PBE0 with basis sets such as 6-311G(d,p) or def2-TZVP to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles for the molecule in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.gov The total energy calculated through these methods is a key indicator of molecular stability. researchgate.netnih.gov

| Component | Examples | Purpose |

|---|---|---|

| DFT Functional | B3LYP, PBE0 researchgate.netnih.gov | Approximates the exchange-correlation energy in the electronic system. |

| Basis Set | 6-311G(d,p), def2-TZVP researchgate.netnih.govnih.gov | A set of mathematical functions used to build the molecular orbitals. |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer Properties

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a crucial parameter indicating the molecule's kinetic stability and excitability. researchgate.net A large energy gap suggests high stability and low reactivity. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netnih.gov For dimethoxybenzene derivatives, the electron density in the HOMO is typically located on the electron-rich aromatic ring and methoxy groups, while the LUMO may be distributed more across the entire molecular framework. This distribution is key to understanding intramolecular charge transfer (ICT) properties, where electronic excitation can cause a shift of electron density from the HOMO-donating region to the LUMO-accepting region. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.10 |

| ELUMO | -1.89 |

| Energy Gap (Egap) | 4.21 |

Prediction of Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Surface Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled and vacant orbitals, offering deeper insight into the stability arising from these electronic interactions.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the charge distribution of a molecule. nih.gov It is used to predict reactive sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. nih.govresearchgate.net The MEP surface is colored according to its electrostatic potential value:

Red: Regions of high negative potential, indicating electron-rich areas susceptible to electrophilic attack (e.g., around the oxygen atoms of the methoxy groups).

Blue: Regions of high positive potential, indicating electron-poor areas susceptible to nucleophilic attack. In the case of this compound, a positive potential (a σ-hole) is expected along the C-I bond axis, making the iodine atoms sites for halogen bonding. uchile.clnih.gov

Green: Regions of neutral or near-zero potential, typically found over nonpolar parts of the molecule like the benzene ring's carbon framework.

This analysis is invaluable for understanding the compound's reactivity and its ability to form non-covalent interactions, such as the C-I···O halogen bonds observed in its crystal structure. uchile.clnih.gov

| Color | Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich, nucleophilic site |

| Blue | Positive | Electron-poor, electrophilic site |

| Green | Neutral | Van der Waals surface |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. protheragen.ai This analysis is based on the electron density (ρ) and its first derivative. The RDG is a function of the electron density and its gradient, which helps in understanding deviations from a uniform electron distribution. protheragen.ai In regions of covalent bonds and non-covalent interactions, the RDG value is typically very close to zero. protheragen.ai

By plotting the RDG against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient regions. scispace.com The nature of these interactions can be further characterized by analyzing the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself (sign(λ₂)ρ). This value helps to distinguish between attractive and repulsive interactions. jussieu.fr Typically, in visual representations of RDG analysis:

Blue isosurfaces indicate strong attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, van der Waals-like interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes.

For this compound, crystallographic studies have revealed the prevalence of specific halogen bonding interactions that dictate its spatial organization. nih.gov In the crystal structure of the diiodo derivative, the dominant non-covalent interactions are C-I···O and C-I···I halogen bonds. nih.gov The C-I···O synthon is responsible for the formation of linear chains of the molecules. These chains are then interlinked by C-I···I interactions. nih.gov

A theoretical RDG analysis of this compound would visualize these key non-covalent interactions. The analysis would be expected to show distinct isosurfaces corresponding to the C-I···O and C-I···I halogen bonds. Given that halogen bonds are attractive interactions, the sign(λ₂)ρ values associated with these regions would be negative. The C-I···O interactions, being a significant structure-directing synthon, would likely be represented by prominent isosurfaces indicating a strong attractive interaction. The inter-chain C-I···I interactions would also be visualized as regions of significant non-covalent attraction.

The table below summarizes the expected findings from a Reduced Density Gradient (RDG) analysis for the primary non-covalent interactions in this compound.

| Interaction Type | Interacting Atoms | Expected sign(λ₂)ρ | Expected Isosurface Color | Description |

| Halogen Bond | C-I···O | Negative | Blue to Green/Blue | Indicates a significant attractive interaction responsible for the formation of linear molecular chains. |

| Halogen Bond | C-I···I | Negative | Green/Blue | Represents the attractive forces that link the linear chains together. |

| van der Waals | Various | Near zero | Green | General weak interactions contributing to the overall stability of the crystal packing. |

| Steric Repulsion | Within molecule | Positive | Red | May appear in regions of close intramolecular contacts, indicating steric strain. |

Crystallographic Analysis and Supramolecular Interactions of 1,2 Diiodo 4,5 Dimethoxybenzene

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Such studies on 1,2-diiodo-4,5-dimethoxybenzene have elucidated its molecular and supramolecular structure, offering a basis for comparison with related halogenated compounds. nih.govuchile.cl

The crystal structure of this compound has been resolved, revealing key details of its crystallographic parameters. nih.govuchile.cl While the molecular structures of this compound and its dibromo counterpart, 1,2-dibromo-4,5-dimethoxybenzene (B1585919), are nearly identical, their spatial organization within the crystal lattice is markedly different. nih.govuchile.clresearchgate.net This divergence is primarily attributed to the distinct halogen-bonding interactions involving iodine versus bromine. nih.gov

For comparative context, the crystallographic data for the related compound 1,2-diiodo-4,5-dimethylbenzene (B1606497), which lacks the methoxy (B1213986) groups, is presented below. This compound crystallizes in a monoclinic system. nih.gov

Interactive Table: Crystal Data for 1,2-Diiodo-4,5-dimethylbenzene

| Parameter | Value |

| Formula | C₈H₈I₂ |

| Crystal System | Monoclinic |

| a (Å) | 9.4458 (1) |

| b (Å) | 8.1334 (1) |

| c (Å) | 13.4562 (2) |

| β (°) | 110.109 (1) |

| Volume (ų) | 970.77 (2) |

| Z | 4 |

Data sourced from a study on 1,2-diiodo-4,5-dimethylbenzene for illustrative purposes, as the specific unit cell parameters for this compound were not available in the immediate search results. The primary source confirms the structure of this compound has been determined. nih.gov

In the solid state, the molecule of this compound is essentially planar. researchgate.net The conformation is largely defined by the torsion angles of the methoxy groups relative to the benzene (B151609) ring. The near-indistinguishable molecular structures of the diiodo and dibromo analogues suggest that the substitution of bromine with iodine has a minimal effect on the intrinsic conformation of the molecule itself. nih.gov For the dibromo-analogue, which has four independent molecules in its asymmetric unit, the (Br)C—C—O—C(H₃) torsion angles show slight variations, indicating minor conformational flexibility. researchgate.net A similar planarity and arrangement of the methoxy groups are expected for this compound.

Intermolecular Interactions in Crystalline this compound

A defining feature of the crystal structure of this compound is the prevalence of halogen bonding. nih.gov The C-I···O synthon is a dominant interaction, where the electrophilic region of an iodine atom is attracted to the lone pair of an oxygen atom on an adjacent molecule. nih.govuchile.cl This interaction organizes the molecules into linear chains. These chains are then further interconnected by C-I···I-C interactions, creating a more complex, three-dimensional network. nih.govuchile.cl This is in stark contrast to the dibromo analogue, where C-Br···O interactions are absent, and the structure is instead governed by C-Br···Br-C and π-stacking interactions. nih.gov The ability of iodine to form stronger halogen bonds compared to bromine is a key factor in this structural divergence.

While the dibromo analogue exhibits a π-bonded columnar array, the packing of this compound is less dominated by π–π stacking. nih.govresearchgate.net The strong directional C-I···O and C-I···I-C halogen bonds appear to take precedence, disrupting the kind of extensive π-stacking seen in the bromine-containing structure. nih.gov This illustrates a competitive interplay between different non-covalent forces, where the strength and directionality of halogen bonding can override the tendency for aromatic rings to stack.

Hydrogen Bonding Network Analysis (C-H···O interactions)

Within the crystal lattice of this compound, the arrangement of molecules is further stabilized by a network of weak C-H···O hydrogen bonds. These interactions, while not as strong as conventional hydrogen bonds, play a crucial role in dictating the final three-dimensional structure. The methoxy groups, with their electronegative oxygen atoms, act as hydrogen bond acceptors, while the hydrogen atoms of the aromatic ring and the methyl groups of neighboring molecules act as donors.

Table 1: C-H···O Hydrogen Bond Geometry in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| C(7) | H(7A) | O(2) | 0.96 | 2.58 | 3.45(2) | 151 |

| C(8) | H(8B) | O(1) | 0.96 | 2.60 | 3.47(2) | 151 |

Influence of Intermolecular Forces on Crystal Packing and Overall Supramolecular Architecture

The crystal packing of this compound is a fascinating case study in the hierarchy of intermolecular forces. The primary organizing motif is the C–I···O halogen bond, a directional interaction where the electrophilic region on the iodine atom (the σ-hole) is attracted to the nucleophilic oxygen atom of a methoxy group on an adjacent molecule. This interaction is strong enough to dictate the formation of linear chains of molecules within the crystal. nih.gov

Comparative Crystallographic Analysis with Related Halogenated Veratroles (e.g., Bromo- and Dimethyl- Analogues)

A comparative analysis of the crystal structure of this compound with its bromo- and dimethyl-analogues provides profound insights into the role of the halogen atom and the methoxy groups in directing the supramolecular assembly.

Bromo-analogue (1,2-Dibromo-4,5-dimethoxybenzene):

The crystal structure of 1,2-dibromo-4,5-dimethoxybenzene presents a stark contrast to its diiodo counterpart. nih.gov In the dibromo structure, the dominant intermolecular interaction is not a halogen bond to an oxygen atom, but rather C–Br···Br–C links. nih.gov This leads to a significantly different spatial organization, where the molecules form a π-bonded columnar array. nih.govresearchgate.net The absence of a strong C–Br···O synthon highlights the lower propensity of bromine, compared to iodine, to form strong halogen bonds with oxygen. nih.gov

Dimethyl-analogue (1,2-Diiodo-4,5-dimethylbenzene):

Replacing the methoxy groups with methyl groups in 1,2-diiodo-4,5-dimethylbenzene removes the possibility of the C–I···O halogen bonding that is so prevalent in the dimethoxy compound. uchile.cl Consequently, the crystal packing of the dimethyl analogue is dictated by other forces. In this case, the structure is organized into layers with a head-to-tail arrangement between molecules in adjacent layers, a configuration that optimizes dipole-dipole interactions. uchile.cl While I···I contacts are present and contribute to the packing, the absence of the I···O interactions leads to a simpler and more predictable packing arrangement based on dipole-dipole forces. uchile.cl This comparison underscores the critical role of the methoxy groups in providing a strong halogen bond acceptor site, which in turn directs the formation of the linear chain motif observed in this compound.

Table 2: Comparative Crystallographic Data of Halogenated Veratrole Analogues

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Architecture |

|---|---|---|---|---|---|

| This compound | C₈H₈I₂O₂ | Monoclinic | P2₁/n | C–I···O, C–I···I–C, C-H···O | Linear chains interlinked by I···I interactions nih.gov |

| 1,2-Dibromo-4,5-dimethoxybenzene | C₈H₈Br₂O₂ | Monoclinic | P2₁/c | C–Br···Br–C, π-π stacking | π-bonded columnar array nih.gov |

| 1,2-Diiodo-4,5-dimethylbenzene | C₈H₈I₂ | Monoclinic | P2₁/n | I···I contacts, Dipole-dipole | Layered structure with head-to-tail arrangement uchile.cl |

Applications of 1,2 Diiodo 4,5 Dimethoxybenzene As a Key Synthetic Intermediate

Precursor in the Synthesis of Electron-Rich Phthalocyanine (B1677752) Derivatives

1,2-Diiodo-4,5-dimethoxybenzene is instrumental in the synthesis of electron-rich phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds that have found use in a variety of applications, including as dyes and pigments, and in chemical sensors and solar cells. researchgate.netnih.gov The dimethoxy groups on the precursor benzene (B151609) ring enhance the electron-donating properties of the final phthalocyanine, influencing its electronic and photophysical characteristics. researchgate.net The synthesis typically involves the cyclotetramerization of a phthalonitrile (B49051) derivative, which can be prepared from this compound. nih.gov These electron-rich phthalocyanines are of particular interest for their potential use in advanced technological applications. researchgate.net

Role in the Development of Conductive Polymers and Organic Electronic Materials

This diiodo-dimethoxybenzene derivative plays a significant role in the development of conductive polymers and organic electronic materials. researchgate.net Conductive polymers are organic polymers that can conduct electricity and are being explored for use in flexible electronic displays, sensors, and organic solar cells. researchgate.netbohrium.com The this compound unit can be incorporated into polymer chains to create materials with tailored electronic properties. For instance, it can be used to synthesize benzo[1,2-b:4,5-b']dithiophene (BDT)-based polymers, which are promising semiconducting materials for organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. researchgate.netnih.gov The dimethoxy groups contribute to the electron-rich nature of the resulting polymer, which is crucial for its performance as a donor material in organic solar cells. researchgate.net

Intermediate in the Formation of Catechol-Based Ligands

This compound serves as an intermediate in the synthesis of catechol-based ligands. nih.gov Catechols are important organic compounds that can bind to metal ions to form stable complexes. morressier.com These metal complexes have applications in catalysis and materials science. The synthesis of these ligands can start from this compound, which is first converted to a dimethoxy-substituted precursor. Subsequent demethylation of the methoxy (B1213986) groups yields the desired catechol ligand. morressier.com These ligands can then be used to create a variety of metal complexes with specific properties and functions. nih.gov

Utility in the Synthesis of Alkylamino Zinc(II) Phthalocyanines for Photodynamic Applications (as photosensitizers)

The compound is a valuable starting material for synthesizing alkylamino zinc(II) phthalocyanines, which are investigated for their potential use in photodynamic therapy (PDT). nih.govresearchgate.net PDT is a cancer treatment that uses a photosensitizer, a light source, and oxygen to create reactive oxygen species that kill cancer cells. nih.govnih.gov Zinc(II) phthalocyanines are effective photosensitizers due to their strong absorption in the red region of the visible spectrum and their ability to efficiently generate singlet oxygen. researchgate.netmdpi.com By starting with this compound, researchers can introduce specific functional groups, such as alkylamino groups, onto the phthalocyanine periphery to enhance its solubility and targeting capabilities for improved photodynamic activity. nih.govresearchgate.net

Building Block for Complex Polycyclic Aromatic Hydrocarbons and Annulenes

This compound is a useful building block for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and annulenes. PAHs are molecules composed of fused aromatic rings and are of interest for their unique electronic and optical properties. The synthesis of these complex structures often involves coupling reactions where the iodine atoms on the precursor are replaced with other molecular fragments to extend the aromatic system. nii.ac.jp This allows for the creation of contorted or planar PAHs with specific shapes and functionalities.

Intermediate in the Preparation of Key Pharmaceutical Intermediates (e.g., for ivabradine (B130884) synthesis)

A significant application of this compound is its use as an intermediate in the synthesis of key pharmaceutical intermediates, most notably for the production of ivabradine. google.comgoogle.comnih.gov Ivabradine is a medication used to treat heart conditions by lowering the heart rate. researchgate.net The synthesis of ivabradine involves several steps, and this compound can be a precursor to a key benzocyclobutane intermediate. google.comresearchgate.net This highlights the importance of this chemical compound in the pharmaceutical industry for producing life-saving drugs.

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity and Catalytic Cycles Beyond Current Understanding

The reactivity of 1,2-diiodo-4,5-dimethoxybenzene is an area ripe for exploration, with the potential to uncover novel chemical transformations and catalytic processes. The carbon-iodine (C-I) bonds in this molecule are relatively weak and susceptible to cleavage, making them ideal sites for a variety of chemical reactions. This characteristic, combined with the electron-donating nature of the methoxy (B1213986) groups, suggests a rich and varied chemical reactivity that is yet to be fully harnessed.

Future research is anticipated to delve into the development of new catalytic cycles where this compound and its derivatives act as catalysts or pre-catalysts. The presence of two adjacent iodine atoms could allow for the design of unique bidentate Lewis acid catalysts, where the iodine atoms act as halogen bond donors to activate substrates. The electron-rich nature of the benzene (B151609) ring, further enhanced by the methoxy groups, makes the compound more reactive towards electrophiles, a property that can be exploited in various organic syntheses. uchile.cl

A particularly promising area of investigation is the use of this compound in cross-coupling reactions. While di-haloaromatics are common substrates in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the specific reactivity of the vicinal di-iodo setup in this molecule could lead to the selective formation of complex organic structures, including functionalized polymers and macrocycles. The potential for sequential and site-selective cross-coupling reactions, by differentiating the reactivity of the two C-I bonds, is a key area for future studies.

Furthermore, the generation of benzyne (B1209423) intermediates from di-haloaromatics is a well-established synthetic strategy. The use of 1,4-difluoro-2,5-dimethoxybenzene (B174104) as a precursor for iterative benzyne-furan Diels-Alder reactions has been reported, leading to highly substituted anthracenols. researchgate.net A similar approach using this compound could provide access to a different substitution pattern and a new family of complex polycyclic aromatic compounds with potential applications in materials science.

Integration into Advanced Materials Science and Nanotechnology

The unique electronic and structural features of this compound make it a compelling candidate for the development of advanced materials and for applications in nanotechnology. The high polarizability of the iodine atoms, coupled with the ability of the molecule to engage in specific non-covalent interactions like halogen bonding, provides a powerful tool for the rational design of functional materials.

An important area of future research will be the incorporation of this molecule into functional polymers. The di-iodo functionality allows it to be used as a monomer in the synthesis of organometallic and conjugated polymers through various polymerization techniques, including polycondensation reactions. dtic.mil The resulting polymers could exhibit interesting optical and electronic properties, such as high refractive indices, due to the presence of heavy iodine atoms, making them suitable for applications in optoelectronics.

The bromo-analogue, 1,4-dibromo-2,5-dimethoxybenzene, has been identified as a crucial intermediate in the synthesis of molecular switches and transistors. nih.gov This suggests that this compound could also serve as a building block for similar molecular electronic devices. The specific arrangement of the iodo- and methoxy- groups could lead to materials with tailored charge transport properties.

In the realm of nanotechnology, the ability of this molecule to direct the self-assembly of nanostructures through halogen bonding is a key feature. It can be used to create well-ordered one-dimensional chains and more complex architectures. nih.gov The potential to form co-crystals with other functional molecules opens up possibilities for creating novel nanomaterials with tunable properties for applications in sensing, catalysis, and drug delivery. Research into the formation of co-crystals with fullerenes or other carbon nanomaterials could lead to new hybrid materials with enhanced electronic properties.

Theoretical Predictions and Experimental Validations for Enhanced Functionalization and Property Tuning

Computational chemistry and theoretical modeling are poised to play a pivotal role in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and non-covalent interaction capabilities of the molecule, guiding experimental efforts towards the synthesis of new functional materials with desired properties.

Future theoretical studies will likely focus on predicting the outcomes of various functionalization reactions on the benzene ring. By modeling the effects of different substituent groups on the electronic properties and steric environment of the molecule, researchers can identify promising synthetic targets for specific applications. For instance, DFT calculations can be employed to study the regioselectivity of electrophilic aromatic substitution reactions on the this compound scaffold, as has been done for the parent 1,2-dimethoxybenzene (B1683551). scirp.org

A key area for theoretical investigation is the nature and strength of the halogen bonds formed by this compound. Computational models can be used to predict the geometry and stability of co-crystals with various halogen bond acceptors, facilitating the design of supramolecular architectures with specific topologies and functionalities. chemrxiv.org These predictions can then be validated experimentally through techniques like X-ray crystallography, providing a feedback loop for refining the theoretical models.

Furthermore, theoretical simulations can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. By calculating properties such as the band gap, charge carrier mobility, and absorption spectra, researchers can screen potential materials for applications in electronics and photonics before undertaking laborious and expensive synthetic work. scirp.org The interplay between theoretical predictions and experimental validation will be crucial for the efficient development of new materials based on this versatile building block.

Development of Sustainable Synthesis and Application Pathways

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound will undoubtedly focus on establishing green and efficient synthetic routes and on exploring its applications in environmentally benign technologies.

The classical methods for the synthesis of halogenated aromatic compounds often involve the use of harsh reagents and generate significant amounts of waste. A key research direction will be the development of more sustainable methods for the iodination of 1,2-dimethoxybenzene. This could involve the use of greener iodinating agents, catalytic systems that operate under milder conditions, and the use of alternative energy sources like ultrasound (sonochemistry) or microwave irradiation to accelerate the reaction and improve efficiency. nih.gov

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is a particularly promising avenue for the sustainable synthesis of co-crystals and other materials based on this compound. rsc.orgnih.govresearchgate.net This technique has been successfully employed for the preparation of a wide range of co-crystals and can lead to the discovery of new solid forms with improved properties. chemrxiv.orgcolab.ws

In terms of applications, the use of this compound in the design of materials for sustainable technologies is an exciting prospect. For example, its derivatives could be explored as components of organic solar cells or as catalysts for chemical reactions that are central to green chemistry, such as carbon dioxide capture and conversion. The development of recyclable catalysts based on this scaffold would be a significant contribution to sustainable chemistry.

Application in Self-Assembly and Supramolecular Chemistry

The ability of this compound to participate in directional non-covalent interactions, particularly halogen bonding, makes it a highly valuable building block for self-assembly and supramolecular chemistry. The iodine atoms in the molecule act as powerful halogen bond donors, capable of forming strong and directional interactions with a variety of halogen bond acceptors, such as nitrogen, oxygen, and sulfur atoms.

The crystal structure of this compound itself provides a clear example of its self-assembly behavior. In the solid state, the molecules are organized into linear chains through a dominant C–I···O synthon, where the iodine atom of one molecule interacts with the oxygen atom of a methoxy group on an adjacent molecule. These chains are further interlinked by weaker C–I···I–C interactions. uchile.clnih.gov This is in contrast to its bromine analog, 1,2-dibromo-4,5-dimethoxybenzene (B1585919), where C–Br···Br–C interactions are more prevalent, highlighting the unique role of the iodine atom in directing the supramolecular architecture. nih.govresearchgate.net

Future research in this area will focus on exploiting these well-defined interactions to construct more complex and functional supramolecular systems. By co-crystallizing this compound with other molecules that possess complementary binding sites (halogen bond acceptors), it is possible to create a wide range of multi-component materials, including co-crystals, liquid crystals, and gels. nih.govresearchgate.net The properties of these materials can be tuned by carefully selecting the co-former, allowing for the rational design of materials with specific optical, electronic, or mechanical properties.

The table below summarizes the key intermolecular interactions observed in the crystal structure of this compound.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Halogen Bond | C-I | O (methoxy) | Defines the primary linear chain structure. uchile.clnih.gov |

| Halogen Bond | C-I | I-C | Interlinks the linear chains. uchile.clnih.gov |

The predictable nature of halogen bonding makes this compound an excellent tool for crystal engineering. Researchers can design and synthesize complex supramolecular architectures with a high degree of control, paving the way for the development of new functional materials for a variety of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.